2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Description
2-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol is a chromen/chroman derivative characterized by a benzopyran core substituted with a 3-hydroxy-4-methoxyphenyl group at position 2 and a hydroxyl group at position 6. The compound shares structural similarities with flavonoids and isoflavans, which are known for diverse biological activities. Its IUPAC name, 3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol, reflects the positions of its functional groups .
Key structural features include:
- Chroman ring: A partially saturated benzopyran system (3,4-dihydro-2H-chromen).
- Substituents: 3-Hydroxy-4-methoxyphenyl group at position 2. Hydroxyl group at position 7.
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTOSQKIOMIICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458442 | |
| Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; sweet aroma | |
| Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water; soluble in DMSO; slightly soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76426-35-2 | |
| Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies for Chromen Core Formation
Acid-Catalyzed Intramolecular Cyclization
A prominent route involves acid-catalyzed cyclization of pre-functionalized phenolic precursors. For example, α-bromoalcohol intermediates derived from 7-hydroxychromen derivatives undergo cyclization in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation (80°C, 120 W, 20 min), yielding the dihydrochromen scaffold. This method leverages the Brønsted acid’s ability to protonate the hydroxyl group, facilitating nucleophilic attack and ring closure. Yields for this step range from 55% to 70%, depending on substituent electronic effects.
Base-Mediated Baker-Venkatraman Transformation
The Baker-Venkatraman rearrangement, a base-catalyzed acyl migration, has been adapted for synthesizing 1,3-diketone precursors essential for chromen formation. Treatment of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate with pulverized KOH in dry pyridine at 125–130°C for 5–6 hours generates 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione. Subsequent acidification with HCl yields the cyclized product, demonstrating the method’s utility for constructing the flavan backbone.
Reduction and Functional Group Interconversion
Sodium Borohydride-Mediated Ketone Reduction
Key intermediates, such as 3-bromo-7-(tert-butyldimethylsilyloxy)chroman-4-ol, are reduced using NaBH₄ in ethanol at room temperature to install stereospecific hydroxyl groups. This step is critical for establishing the 3,4-dihydro-2H-chromen framework, with yields exceeding 80% under optimized conditions.
Hydroxyl Group Deprotection
Tert-butyldimethylsilyl (TBDMS)-protected intermediates undergo deprotection using HF/pyridine/THF (1:1:18) at room temperature for 5 hours. This step restores the free hydroxyl group at position 7, essential for biological activity. Careful quenching with TMSOEt ensures minimal side reactions.
Protecting Group Strategies
Silicon-Based Protection
The TBDMS group is widely employed to protect hydroxyl groups during synthetic sequences. For instance, 7-(tert-butyldimethylsilyloxy)chroman derivatives are synthesized to prevent undesired oxidation or coupling at this position. Subsequent HF-mediated deprotection is highly efficient, with near-quantitative recovery of the hydroxyl functionality.
Methoxy Group Stability Under Basic Conditions
The 4-methoxy substituent remains stable under strongly basic conditions (e.g., KOH in pyridine at 130°C), enabling its retention throughout multi-step syntheses. This stability simplifies route design, as no temporary protection is required for the methoxy group.
Scalability and Industrial Relevance
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.32 (m, 1H), 6.92–7.01 (m, 3H), 6.85 (dd, J=8.2, 2.6 Hz), 6.76 (s, 1H), 6.37–6.42 (m, 2H), 5.12 (d, J=1.2 Hz), 3.84 (s, 3H).
- ¹³C NMR (125 MHz, CDCl₃): δ 160.0, 156.7, 154.8, 138.5, 129.8, 128.7, 128.2, 120.3, 117.3, 116.5, 113.0, 110.6, 108.8, 103.2, 67.4, 55.5.
Table 2: Key Spectral Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-7 | 5.12 | d | Chromen O–H |
| OCH₃ | 3.84 | s | Methoxy |
| C-4' | 55.5 | - | Methoxy C |
Chemical Reactions Analysis
Formation of Chromen Ring
Key steps may involve:
-
Aldol condensation : Formation of the chromen backbone via cross-aldol addition between carbonyl precursors.
-
Cyclization : Acid-catalyzed cyclization to form the chromen ring, as seen in furocoumarin synthesis .
Reaction Conditions and Yields
Purification Methods
-
Column chromatography : Commonly used with eluents like petroleum ether/ethyl acetate (15:1, v/v) to isolate products .
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Crystallization : Applied to purify intermediates or final products (e.g., i-PrOH-hexane mixtures) .
Natural Occurrence
The compound has been identified in Dracaena cambodiana and Broussonetia kazinoki , highlighting its role as a secondary metabolite in plant systems .
Structural and Functional Relationships
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Hesperetin exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that Hesperetin can enhance the antioxidant defense system in cells, contributing to its protective effects against oxidative damage .
1.2 Anti-inflammatory Effects
Research indicates that Hesperetin possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It has been shown to reduce inflammation in models of chronic diseases such as arthritis and colitis. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies .
1.3 Anticancer Potential
Hesperetin has been investigated for its anticancer effects across various cancer types, including breast, prostate, and colon cancers. It appears to induce apoptosis (programmed cell death) in cancer cells while inhibiting tumor growth by disrupting cell cycle progression. These findings suggest that Hesperetin may serve as a complementary agent in cancer treatment protocols .
Nutraceutical Applications
2.1 Dietary Supplement
Due to its health benefits, Hesperetin is increasingly being included in dietary supplements aimed at promoting overall health and wellness. Its antioxidant and anti-inflammatory properties make it a popular choice among consumers seeking natural health products .
2.2 Food Preservation
Hesperetin can be utilized as a natural preservative in food products due to its antioxidant properties, which help extend shelf life by preventing oxidative spoilage. Its incorporation into food formulations may enhance the nutritional profile while maintaining product quality .
Cosmetic Applications
3.1 Skin Health
In cosmetic formulations, Hesperetin is valued for its skin-protective qualities. It can help mitigate skin damage caused by UV radiation and environmental pollutants by acting as an antioxidant. Additionally, Hesperetin's anti-inflammatory effects may benefit conditions such as acne and eczema .
3.2 Anti-aging Products
The compound is also being explored for use in anti-aging skincare products due to its ability to promote collagen synthesis and improve skin elasticity. Its application in creams and serums aims to reduce the appearance of fine lines and wrinkles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7,3’-Dihydroxy-4’-methoxyflavan involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, it may inhibit oxidative stress by scavenging free radicals and upregulating antioxidant enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarities
The compound’s structural analogs differ primarily in substituent positions, oxidation states, and additional functional groups. Below is a comparative analysis based on evidence:
Table 1: Substituent Positions and Key Differences
Key Observations :
- Methoxy vs. Hydroxyl Groups: The target compound’s 4-methoxy group (vs.
- Saturation and Oxidation : Unlike analogs with a ketone at C4 (e.g., chroman-4-ones), the target compound retains a fully saturated chroman ring, which may influence conformational flexibility and binding affinity .
- Methyl Substituents : The analog with an 8-methyl group () demonstrates how alkylation can sterically hinder interactions with enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Bioavailability and Solubility
Key Findings :
- Solubility : The target compound’s moderate solubility aligns with its single hydroxyl group and methoxy substituent. Analogs with multiple hydroxyl groups (e.g., 5,7-dihydroxy derivatives) exhibit higher water solubility due to increased polarity .
- Bioavailability : All compounds in Table 2 show comparable bioavailability scores (~0.55), suggesting similar intestinal absorption profiles. However, the target compound’s methoxy group may enhance metabolic stability compared to hydroxyl-rich analogs .
- Synthetic Accessibility : The target compound’s SAS (1.5–3.42) indicates it is relatively easy to synthesize, comparable to other derivatives .
Biological Activity
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, also known as Neohesperidin, is a flavonoid compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for Neohesperidin is with a molecular weight of 272.29 g/mol. Its structure features a chromen-7-ol backbone substituted with a 3-hydroxy-4-methoxyphenyl group.
Structural Formula
Antioxidant Activity
Neohesperidin exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies indicate that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .
Antimicrobial Activity
Research has demonstrated that Neohesperidin possesses antimicrobial properties against various bacterial strains. It shows bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid production.
Anti-inflammatory Effects
Neohesperidin has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that Neohesperidin may exert neuroprotective effects by enhancing neuronal survival and function. It has been linked to improved cognitive function in animal models of neurodegeneration .
Case Studies and Clinical Trials
Several studies have investigated the effects of Neohesperidin on health outcomes:
- Antioxidant Study : A study reported that Neohesperidin significantly reduced oxidative stress markers in diabetic rats, suggesting its potential in managing diabetes-related complications.
- Antimicrobial Efficacy : In vitro tests revealed that Neohesperidin inhibited biofilm formation by S. aureus by up to 90%, highlighting its potential as an anti-biofilm agent .
- Neuroprotective Study : Research indicated that Neohesperidin administration improved memory retention in mice subjected to oxidative stress, supporting its role in cognitive health .
Data Table: Biological Activities of Neohesperidin
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via acid- or base-catalyzed cyclization of substituted chalcones or flavanone precursors. Optimization involves varying catalysts (e.g., HCl, NaOH) and solvents (e.g., ethanol, DMF) under reflux conditions. Reaction progress is monitored by TLC, and purity is ensured via recrystallization or column chromatography .
- Key Parameters : Temperature (70–100°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for chalcone to nucleophile).
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the chromene and methoxyphenyl moieties (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 3.8–4.3 ppm for methoxy groups) .
- FTIR : Confirms hydroxyl (3400–3600 cm⁻¹), carbonyl (1640–1680 cm⁻¹), and ether (1250–1300 cm⁻¹) functional groups .
- Mass Spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 300–320) and fragmentation patterns .
Q. How can the antioxidant activity of this compound be evaluated in vitro?
- Methodology :
- DPPH/ABTS Assays : Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS) with IC50 calculations .
- FRAP Assay : Quantifies ferric-reducing power via absorbance at 593 nm .
- Control Comparisons : Use ascorbic acid or Trolox as standards.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXT/SHELXL) determines absolute configuration, bond angles, and packing interactions. Data collection requires high-resolution (<1.0 Å) crystals and refinement against F² values .
- Challenges : Crystal twinning or poor diffraction may necessitate alternative phasing methods (e.g., Patterson maps) .
Q. What strategies address contradictory bioactivity results in pharmacological studies (e.g., variable IC50 values across cancer cell lines)?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., hydroxyl/methoxy positional isomers) to identify critical substituents .
- Cell Line Profiling : Test across multiple lines (e.g., MCF-7, HeLa) with standardized protocols (MTT assay, 48–72 hr exposure) .
- Mechanistic Studies : Use flow cytometry (apoptosis) or Western blotting (e.g., caspase-3 activation) to validate targets .
Q. How can computational methods predict metabolic stability or toxicity of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
